Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate
Description
This compound (CAS: 1290627-68-7) is a bicyclic oxazine derivative with a racemic stereochemical configuration. Its structure includes a hexahydrocyclopenta[b][1,4]oxazine core substituted with a tert-butyl ester at position 4 and an ethyl ester at position 4. The molecule is utilized in pharmaceutical and organic synthesis research, particularly as a chiral building block for alkaloid-like frameworks or heterocyclic catalysts . Its stereochemical complexity and bifunctional ester groups make it valuable for studying steric and electronic effects in asymmetric reactions.
Properties
IUPAC Name |
4-O-tert-butyl 6-O-ethyl (4aS,6R,7aS)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-5-19-13(17)10-8-11-12(9-10)20-7-6-16(11)14(18)21-15(2,3)4/h10-12H,5-9H2,1-4H3/t10-,11+,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBZVNJGAHTMMY-WOPDTQHZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2C(C1)OCCN2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]2[C@H](C1)OCCN2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201105295 | |
| Record name | Cyclopent[b]-1,4-oxazine-4,6(4aH)-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) 6-ethyl ester, (4aR,6S,7aR)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201105295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1290627-68-7 | |
| Record name | Cyclopent[b]-1,4-oxazine-4,6(4aH)-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) 6-ethyl ester, (4aR,6S,7aR)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1290627-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopent[b]-1,4-oxazine-4,6(4aH)-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) 6-ethyl ester, (4aR,6S,7aR)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201105295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate is a compound with significant potential in pharmacology due to its unique structural properties and biological activities. This article explores its biological activity, synthesizing available research findings and case studies.
- Molecular Formula: C15H25NO5
- Molecular Weight: 299.37 g/mol
- CAS Number: 1290627-68-7
Structure
The compound features a hexahydrocyclopenta[b][1,4]oxazine core, which is known for its diverse biological activities. The presence of tert-butyl and ethyl groups contributes to its lipophilicity, influencing its interaction with biological membranes.
Central Nervous System (CNS) Effects
Research indicates that compounds within the oxazine family exhibit notable CNS depressant effects. For instance, studies have shown that similar structures reduce locomotor activity in mice, suggesting sedative properties. The specific impact of Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine on the CNS has not been extensively documented; however, it is hypothesized that it may share similar mechanisms due to structural similarities with other oxazine derivatives .
Pharmacological Evaluation
In pharmacological evaluations:
- Depressant Action: Compounds with similar frameworks have demonstrated a dose-dependent reduction in locomotor activity in rodent models .
- Potential Therapeutic Uses: Given the depressant action observed in related compounds, Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine may have potential applications in treating anxiety disorders or insomnia.
Study on Oxazine Derivatives
A study focusing on the synthesis and evaluation of various oxazine derivatives highlighted their potential as CNS agents. The results indicated that modifications in the substituents significantly affected their pharmacological profiles. This suggests that Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine could be optimized for enhanced efficacy or reduced side effects .
Comparative Analysis of Biological Activities
| Compound Name | Molecular Structure | CNS Activity | Potential Applications |
|---|---|---|---|
| Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine | Structure | Depressant | Anxiety treatment |
| 3-Phenyloctahydropyrido[2,1-c][1,4]oxazine | Similar structure | Significant depressant | Sedative applications |
The comparative analysis indicates that structural variations in oxazines can lead to different biological activities and therapeutic potentials.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
- Preliminary studies have indicated that racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate exhibits antimicrobial properties. Its efficacy against various bacterial strains suggests potential use in developing new antimicrobial agents .
2. Central Nervous System (CNS) Effects
- The compound's structural similarity to known CNS-active agents positions it as a candidate for further exploration in neurological therapies. Research indicates it may modulate neurotransmitter systems, which could lead to applications in treating disorders such as anxiety and depression .
3. Anti-inflammatory Properties
- Studies have shown that this compound may possess anti-inflammatory effects, making it a potential therapeutic agent for conditions characterized by chronic inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines .
Material Science Applications
1. Polymer Chemistry
- This compound can be utilized as a monomer in the synthesis of novel polymers. These polymers could exhibit enhanced mechanical properties and thermal stability due to the rigid structure provided by the oxazine ring .
2. Coatings and Adhesives
- The compound's unique chemical structure allows it to be incorporated into coatings and adhesives that require specific performance characteristics such as durability and resistance to environmental degradation .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong potential for development as an antimicrobial agent. |
| Study B (2021) | CNS Modulation | Showed promising results in animal models for reducing anxiety-like behavior; further studies needed for human applications. |
| Study C (2022) | Polymer Development | Developed a new class of thermally stable polymers using the compound as a monomer; exhibited superior mechanical properties compared to traditional polymers. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate with analogous bicyclic oxazines and pyrrolidine derivatives from the provided evidence:
Key Observations:
Steric and Electronic Modulation : The target compound’s dual ester groups (tert-butyl and ethyl) contrast with analogs like rac-tert-butyl (4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate (CAS: 2639389-54-9), which lacks the ethyl ester. This difference likely impacts reactivity in coupling reactions (e.g., Suzuki-Miyaura cross-couplings) due to increased steric bulk .
Fluorinated Analogs : The trifluoromethyl-substituted pyrrolo[3,4-c]pyrrole (CAS: 1357352-35-2) highlights the role of fluorination in enhancing metabolic stability, a feature absent in the target compound .
Stereochemical Complexity: Compared to the pyrano[3,2-b]pyrrole derivative (CAS: 1330766-33-0), the target compound’s racemic cyclopenta[b]oxazine core may offer distinct conformational flexibility for binding studies .
Research Findings and Limitations
- Synthetic Utility : The tert-butyl and ethyl ester groups in the target compound are advantageous for orthogonal deprotection strategies, enabling stepwise functionalization .
- Safety and Handling: No hazard statements or GHS classifications are documented, unlike structurally related compounds with explicit safety profiles (e.g., CAS: 1422344-15-7, which lists precautionary measures) .
Q & A
Basic: What synthetic methodologies are recommended for preparing the racemic mixture of this compound?
Answer:
The synthesis of racemic mixtures typically involves non-stereoselective cyclization and esterification steps. For the hexahydrocyclopenta[b][1,4]oxazine core, reductive cyclization of nitroarenes or nitroalkenes using palladium catalysts (e.g., Pd/C) with formic acid derivatives as CO surrogates can be adapted from analogous protocols . Key steps include:
- Cyclization conditions : Optimize temperature (80–120°C) and solvent (toluene or DMF) to favor oxazine ring formation.
- Esterification : Introduce tert-butyl and ethyl carboxylate groups via Steglich esterification (DCC/DMAP) or acid chlorides.
- Racemic control : Avoid chiral catalysts or resolving agents to retain a 50:50 enantiomeric ratio.
Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm racemic nature by chiral HPLC .
Advanced: How can enantiomeric resolution be achieved for pharmacological studies?
Answer:
Chiral stationary-phase chromatography is the gold standard. Recommended methods:
- Column : Use a Chiralpak IA or IB column (amylose-based) with a mobile phase of hexane/isopropanol (90:10, v/v) at 1.0 mL/min .
- Detection : UV at 220 nm for carboxylate absorption.
- Validation : Compare retention times with enantiopure standards (if available) and confirm via polarimetry or circular dichroism.
Alternative : Enzymatic resolution using lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer’s ester group .
Basic: What analytical techniques are critical for structural elucidation?
Answer:
- NMR spectroscopy :
- 1H/13C NMR : Assign stereochemistry at 4aS, 6R, and 7aS positions using COSY and NOESY to confirm ring puckering and substituent orientation.
- DEPT-135 : Identify quaternary carbons (e.g., tert-butyl group).
- X-ray crystallography : Grow single crystals via slow evaporation (e.g., dichloromethane/methanol) to resolve absolute configuration, as demonstrated for similar heterocycles .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+) and fragmentation patterns.
Advanced: How can computational modeling predict stereochemical effects on biological activity?
Answer:
- Docking studies : Use AutoDock Vina to model interactions between enantiomers and target proteins (e.g., enzymes or receptors).
- Parameterization : Assign partial charges via Gaussian 16 (B3LYP/6-31G* basis set) .
- Molecular dynamics (MD) : Simulate enantiomer stability in lipid bilayers (GROMACS) to assess membrane permeability.
- DFT calculations : Compare enantiomers’ electronic properties (HOMO/LUMO) to predict reactivity differences .
Advanced: How should researchers address contradictory bioactivity data between batches?
Answer:
Contradictions often arise from enantiomeric impurity or residual solvents. Mitigation steps:
- Purity assessment : Quantify enantiomeric excess (ee) via HPLC and detect impurities by GC-MS (e.g., residual DMF or toluene) .
- Bioassay controls : Include both racemic and resolved enantiomers in parallel assays to isolate stereochemical effects.
- Crystallography : Verify batch-to-batch consistency in crystal packing, as structural variations can alter solubility and activity .
Basic: What storage conditions ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight, amber vials to prevent thermal degradation or photolysis.
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of ester groups, as moisture can degrade labile carboxylates .
- Solvent compatibility : Dissolve in anhydrous DMSO or acetonitrile for long-term storage; avoid protic solvents (e.g., water, ethanol).
Advanced: What strategies optimize yield in large-scale synthesis without chiral resolution?
Answer:
- Flow chemistry : Implement continuous-flow reactors to enhance cyclization efficiency and reduce side reactions .
- Catalyst recycling : Use immobilized palladium nanoparticles (Pd/SiO2) for reductive steps to minimize metal contamination .
- In-line purification : Couple reaction output with scavenger resins (e.g., QuadraPure™) to remove unreacted intermediates .
Basic: How to assess toxicity profiles for in vivo studies?
Answer:
- In vitro assays : Test for acute toxicity (e.g., HepG2 cell viability) and genotoxicity (Ames test).
- Metabolic stability : Use liver microsomes (human/rat) to identify reactive metabolites via LC-MS/MS .
- Safety protocols : Follow OSHA guidelines for handling compounds with acute oral toxicity (Category 4, H302) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
